molecular formula C6H4ClN3O B13105380 4-chloro-1H-benzo[d][1,2,3]triazol-5-ol

4-chloro-1H-benzo[d][1,2,3]triazol-5-ol

Katalognummer: B13105380
Molekulargewicht: 169.57 g/mol
InChI-Schlüssel: UUEMIFYCDMGYAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1H-benzo[d][1,2,3]triazol-5-ol is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The compound’s unique structure, which includes a triazole ring fused to a benzene ring, makes it a valuable scaffold for the development of new chemical entities.

Vorbereitungsmethoden

The synthesis of 4-chloro-1H-benzo[d][1,2,3]triazol-5-ol typically involves the copper-catalyzed click reaction of azides with alkynes. This method is widely used due to its efficiency and high yield. The reaction conditions generally include the use of copper(I) catalysts, such as copper(I) bromide or copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature .

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure maximum yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Chemischer Reaktionen

4-Chloro-1H-benzo[d][1,2,3]triazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce hydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-1H-benzo[d][1,2,3]triazol-5-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-chloro-1H-benzo[d][1,2,3]triazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as acetylcholinesterase by binding to the active site and preventing the hydrolysis of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

The compound’s biological activities are often attributed to its ability to form hydrogen bonds and π-π stacking interactions with target proteins, thereby modulating their function .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-1H-benzo[d][1,2,3]triazol-5-ol can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its chlorine substituent, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H4ClN3O

Molekulargewicht

169.57 g/mol

IUPAC-Name

4-chloro-2H-benzotriazol-5-ol

InChI

InChI=1S/C6H4ClN3O/c7-5-4(11)2-1-3-6(5)9-10-8-3/h1-2,11H,(H,8,9,10)

InChI-Schlüssel

UUEMIFYCDMGYAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NNN=C2C(=C1O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.